Product packaging for Iodoxamic acid(Cat. No.:CAS No. 31127-82-9)

Iodoxamic acid

Cat. No.: B1196819
CAS No.: 31127-82-9
M. Wt: 1287.9 g/mol
InChI Key: WWVAPFRKZMUPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iodoxamic acid is an ionic, iodinated compound historically developed for use as a contrast agent in diagnostic imaging . It is classified under the ATC code V08AC01, which designates its role as an X-ray contrast medium . While detailed pharmacokinetic data and a complete safety profile for this compound are not fully elaborated in available literature, it shares characteristics with other first-generation ionic contrast agents. These early agents are typically associated with high osmolality. As a research chemical, this compound offers value for studies investigating the evolution and properties of radiocontrast materials. It is important to note that this product is intended for Research Use Only (RUO) and is not meant for diagnostic or therapeutic applications in humans. Researchers are encouraged to consult the available safety data sheets and conduct their own thorough risk assessments before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26I6N2O10 B1196819 Iodoxamic acid CAS No. 31127-82-9

Properties

IUPAC Name

3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26I6N2O10/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVAPFRKZMUPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26I6N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057710
Record name Iodoxamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1287.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31127-82-9
Record name Iodoxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31127-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodoxamic acid [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031127829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodoxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13539
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iodoxamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodoxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODOXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1Y283HW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Iodoxamic Acid

Advanced Synthetic Approaches to Iodoxamic Acid

The synthesis of this compound is a complex process that involves multiple steps, including the formation of a tri-iodinated aromatic core and the subsequent linkage of two such units.

Multi-step Reaction Pathways

The synthesis of this compound fundamentally involves a multi-step sequence. A key precursor for this synthesis is 3-amino-2,4,6-triiodobenzoic acid. The general synthetic route can be outlined as follows:

Preparation of the Tri-iodinated Aromatic Core: The synthesis typically begins with the tri-iodination of an aromatic precursor. For instance, 3-aminobenzoic acid can be subjected to an iodination reaction to produce 3-amino-2,4,6-triiodobenzoic acid.

Dimerization: Two molecules of the tri-iodinated precursor are then linked together. In the case of this compound, this is achieved using a dicarboxylic acid chloride, specifically adipoyl chloride. This reaction forms a diamide (B1670390) bond, connecting the two tri-iodinated phenyl rings through the adipic acid backbone.

A plausible multi-step reaction pathway is detailed below:

StepReactantsReagents and ConditionsProduct
1Adipic acidThionyl chloride (SOCl₂) or Phosgene (COCl₂) in a suitable solvent like toluene (B28343) with a DMF catalyst at elevated temperatures (e.g., 50-55°C). chemicalbook.comwikipedia.orgechemi.comAdipoyl chloride
23-Aminobenzoic acidIodine and an oxidizing agent (e.g., iodic acid) in an acidic medium. nih.gov3-Amino-2,4,6-triiodobenzoic acid
33-Amino-2,4,6-triiodobenzoic acid and Adipoyl chlorideA suitable solvent, often with a base to neutralize the HCl byproduct.This compound

Optimization of Iodination Processes for Aromatic Compounds

Several advanced methods for the iodination of aromatic compounds have been developed to improve yields and selectivities. These include:

Use of Potent Iodinating Agents: Reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid, or combinations of iodine with strong oxidizing agents, can effectively iodinate deactivated aromatic rings. google.com

Catalytic Approaches: Organocatalytic methods using thiourea (B124793) catalysts and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) have been shown to be mild and highly regioselective for the iodination of activated aromatic compounds. wikipedia.org

Control of Reaction Conditions: In the tri-iodination of 3-acetamido-5-aminobenzoic acid, a related precursor, it was found that introducing the substrate gradually into a system with an excess of the iodinating agent minimizes the formation of di-iodinated intermediates, thus improving the yield of the desired tri-iodinated product. google.com

Table of Optimized Iodination Conditions for Aromatic Amines:

Iodinating SystemSubstrate TypeKey Advantages
1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodateAryl aminesHigh regioselectivity, can be performed under solvent-free conditions. chemicalbook.com
1,3-Diiodo-5,5-dimethylhydantoin (DIH) with thiourea catalystsActivated aromatic compoundsMild, selective, and environmentally friendly. wikipedia.org
Potassium dichloroiodate (KICl₂) in aqueous solutionAromatic and heteroaromatic compoundsVersatile and provides excellent yields for certain heterocyclic compounds. lookchem.com

Stereoselective Synthesis and Chiral Analogues of this compound

The development of stereoselective synthetic methods and the preparation of chiral analogues of this compound represent an advanced area of research. While this compound itself is achiral, the introduction of chiral centers into its structure could lead to derivatives with altered pharmacokinetic and pharmacodynamic properties.

Currently, there is limited specific information in the public domain detailing the stereoselective synthesis of this compound analogues. However, general principles of asymmetric synthesis can be applied. This could involve:

Use of Chiral Precursors: Starting the synthesis with enantiomerically pure precursors, for example, by using a chiral linking agent instead of adipic acid.

Chiral Derivatizing Agents: The carboxylic acid groups of this compound could be reacted with chiral derivatizing agents to form diastereomers, which could then be separated. wikipedia.org This technique is more commonly used for analytical purposes to determine enantiomeric purity but can be adapted for preparative separations. nih.govresearchgate.netnih.govresearchgate.net

Asymmetric Catalysis: Employing chiral catalysts in key bond-forming steps could, in principle, introduce chirality into the molecule. Recent advances in catalytic stereoselective synthesis using hypervalent iodine-based chiral auxiliaries highlight the potential for such approaches in the synthesis of complex iodinated molecules. nih.govrsc.orgacs.org

Precursor Chemistry and Intermediate Compound Analysis in this compound Synthesis

The successful synthesis of this compound is highly dependent on the purity and characterization of its precursors and intermediates.

The primary precursor is 3-amino-2,4,6-triiodobenzoic acid . Its synthesis and purification are crucial steps. The reaction progress and the purity of intermediates are typically monitored using a combination of chromatographic and spectroscopic techniques. For instance, after the synthesis of 3-amino-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid, a related compound, thin-layer chromatography and nuclear magnetic resonance (NMR) spectroscopy were used to confirm its homogeneity and structure. drugbank.com

Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are invaluable for the analysis of iodinated contrast media and their intermediates in various matrices, allowing for sensitive and specific detection. stanford.edu Advanced spectroscopic techniques can also provide evidence for the formation of fleeting reaction intermediates, offering insights into reaction mechanisms. stanford.edunih.gov

Derivatization Strategies for Modified this compound Structures

Derivatization of this compound can be undertaken to modify its physicochemical properties, such as solubility, lipophilicity, and protein binding, which in turn can influence its in vivo behavior. The two carboxylic acid groups and the secondary amide linkages are the primary sites for chemical modification.

Derivatization strategies can include:

Esterification or Amidation of Carboxylic Acid Groups: The carboxylic acid moieties can be converted to esters or amides to alter the molecule's polarity and potential for interaction with biological targets.

Modification of the Linker: The adipic acid linker can be replaced with other dicarboxylic acids or more complex linkers to change the spacing and flexibility between the two tri-iodinated phenyl rings.

Introduction of Functional Groups: New functional groups can be introduced to the aromatic rings (if synthetic access allows) or to the linker to enable conjugation with other molecules, such as targeting moieties or imaging reporters for multimodal imaging.

While specific examples of extensive derivatization of this compound for structure-activity relationship (SAR) studies are not widely reported in readily available literature, the principles of medicinal chemistry suggest that such modifications could be used to fine-tune its properties. For example, in the development of other drugs, derivatization is a key strategy to optimize pharmacokinetic profiles and therapeutic efficacy.

Analytical Chemistry and Characterization Techniques for Iodoxamic Acid in Research

Chromatographic Separation Techniques for Iodoxamic Acid and Related Compounds

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a powerful analytical technique widely utilized for the separation and quantification of various small molecules, including organic acids and amino acids. chromatographyonline.comtechnologynetworks.comkirj.ee While specific CE methods explicitly detailing the analysis of this compound are not extensively documented in the provided literature, the general principles and advantages of CE make it a suitable candidate for such analyses.

CE offers high separation efficiency, rapid analysis times, and minimal sample consumption. technologynetworks.com It is compatible with diverse detection methods, including UV-absorbance, fluorescence, and mass spectrometry. technologynetworks.com For organic acids, which may not possess strong chromophores, indirect UV detection is a common approach in CE. chromatographyonline.comkirj.ee This involves using a UV-absorbing background electrolyte (BGE) where the analyte causes a decrease in the background signal, allowing for its detection. kirj.ee Typical buffer systems for organic acid separation in CE may include benzoic acid or pyridine-2,6-dicarboxylic acid, often with additives like cetyltrimethylammonium bromide (CTAB) to optimize separation and enable indirect UV detection. kirj.ee The technique is known for its reproducibility, with low coefficients of variation for migration time and peak area observed in the analysis of various organic acids. chromatographyonline.com

Electrophoretic and Electrochemical Methods

Beyond Capillary Electrophoresis, other electrophoretic and electrochemical techniques contribute to the characterization and analysis of this compound. Electrophoretic methods, in general, are versatile tools for separating charged particles, complexes, neutral molecules, and even positional isomers. technologynetworks.comacs.org These techniques leverage the movement of charged species in an electric field.

Electrochemical methods have been indicated for the detection of this compound. nih.gov While specific details of the electrochemical mechanisms or parameters for this compound are not elaborated, electrochemical analysis often involves techniques such as cyclic voltammetry and differential pulse voltammetry. These methods typically employ modified electrodes to enhance sensitivity and selectivity for the detection and quantification of various compounds, including organic acids. redalyc.orggoogle.com Such techniques can provide insights into the redox behavior of the analyte and enable its precise quantification.

Sample Preparation and Pretreatment Protocols for Complex Matrices in this compound Research

The effective analysis of this compound, particularly in complex matrices, necessitates robust sample preparation and pretreatment protocols. The nature of the matrix and the concentration of the analyte significantly influence the choice and optimization of these protocols.

In a notable application, this compound has been utilized as a component in tissue clearing reagents. These reagents, often aqueous solutions containing compounds like 2,2′-thiodiethanol and glycerol, are used to immerse tissues to enhance their transparency for subsequent analysis. dtic.mil This highlights a unique role for this compound within sample preparation methodologies, where it acts as an agent to facilitate the analysis of other biological components.

For the analysis of compounds within complex biological fluids, common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comnih.govtorontech.com These methods aim to isolate the analyte of interest from interfering matrix components. Microwave digestion is another powerful technique employed for preparing complex samples, including biological and food samples, for elemental analysis. This method uses strong acids and controlled heat and pressure in sealed vessels to decompose the sample matrix, yielding a liquid form suitable for analysis. apvma.gov.au The selection of an appropriate sample treatment method is critical for achieving high-quality analytical results, especially when dealing with low analyte concentrations and potential matrix interferences. nih.govtorontech.com

Validation and Standardization of Analytical Methods for this compound

The validation and standardization of analytical methods for this compound are crucial to ensure the reliability, accuracy, and consistency of research findings. Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose. d-nb.info Although specific validation data for this compound is not detailed in the provided information, the general principles of validation, widely applied in analytical chemistry, are pertinent.

Analytical method validation typically assesses several key parameters:

Linearity: Demonstrates a proportional relationship between the analytical response and the analyte concentration over a defined range. d-nb.infoijpsonline.comchitkara.edu.in

Accuracy: Measures the closeness of test results to the true value. This is often determined through recovery studies by spiking known amounts of the analyte into a sample matrix. d-nb.infoijpsonline.comchitkara.edu.in

Precision: Evaluates the agreement among individual test results when the method is applied repeatedly. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision, different analysts, or different equipment). d-nb.infoijpsonline.comchitkara.edu.inmjcce.org.mk

Limits of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. ijpsonline.com

Limits of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. ijpsonline.com

Robustness: Assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. chitkara.edu.in

These validation studies are commonly conducted in accordance with international guidelines, such as those provided by the International Conference on Harmonisation (ICH). ijpsonline.comchitkara.edu.in Adherence to these guidelines ensures that the developed analytical methods are fit for routine use and provide reliable data for research and quality control purposes.

Biochemical Interactions and Molecular Mechanisms of Iodoxamic Acid

Protein-Ligand Binding Dynamics and Molecular Recognition

Iodoxamic acid engages in significant interactions with proteins, both in plasma and within hepatic tissues, influencing its pharmacokinetic profile.

This compound exhibits binding to plasma proteins, a characteristic that can lead to competitive interactions with other compounds. Studies in rhesus monkeys have demonstrated that this compound competes with iopanoic acid for plasma protein binding sites. iiab.menih.gov The percentage of this compound not bound to plasma protein varies significantly with its plasma concentration, ranging from 6.1% at 42 µM to 41.2% at 912 µM. iiab.me This variability suggests the presence of multiple classes of binding sites for this compound on plasma proteins. iiab.medsmz.de Further analysis using the Freundlich isotherm approach indicated more than one class of binding site, and the data could also be fitted to the Langmuir isotherm, presuming two independent classes of binding sites. dsmz.de Generally, weak acids, such as this compound, tend to bind to albumin, which is the most abundant plasma protein. wikipedia.orgfishersci.ca

Table 1: this compound Plasma Protein Binding in Rhesus Monkeys

Plasma this compound Concentration (µM)Percentage Unbound to Plasma Protein (%) iiab.me
426.1
91241.2

Table 2: Hepatic Uptake and Excretion Parameters for this compound

ParameterValue (Rhesus Monkey) iiab.medsmz.de
Vmax1.03 µM/kg/min
Km range1.5 to 16.4 µM

Computational studies, including molecular docking, are valuable tools for understanding protein-ligand interactions by predicting binding affinities and identifying interaction sites. While extensive molecular docking studies specifically detailing this compound's interactions with biological proteins were not found in the immediate search results, this compound has been investigated as a ligand in computational studies involving host-guest chemistry, such as with cucurbit[n]urils. guidetopharmacology.org These studies can explore aspects like correlation between binding half-life (t1/2) and full binding free energy (ΔGfull bind) for various ligands, including this compound. guidetopharmacology.org Such computational approaches aim to understand how molecules bind to specific sites, which is crucial for rational design and predicting molecular behavior.

Interactions with Biological Membranes and Transport Systems

Mechanisms of Membrane Permeability and Transport

The transport of this compound across biological membranes is not primarily driven by simple passive diffusion due to its hydrophilic nature and relatively large molecular size (1287.925 g/mol ). wikipedia.org Instead, its disposition involves carrier-mediated mechanisms, particularly for its uptake into the liver and subsequent biliary excretion. The saturable nature of its hepatic uptake, characterized by a Vmax, indicates the involvement of specific transport proteins. nih.gov This active or facilitated transport mechanism is essential for the compound to cross the hydrophobic lipid bilayer of cell membranes, which typically restrict the passage of large, polar, or charged molecules. annualreviews.orgnih.govwikipedia.orgmit.eduresearchgate.netmusechem.comlibretexts.org While this compound is designed for specific diagnostic imaging, its interaction with biological membranes can also involve other phenomena, such as a potential "deleterious effect on membranes" when compared to other contrast agents, although the precise mechanism of this effect is not detailed. researchgate.net

Micellization Behavior in Aqueous Systems

This compound has been identified as a compound capable of undergoing micellization in aqueous systems. annualreviews.orgnih.gov Micelles are supramolecular aggregates formed by amphiphilic molecules, where hydrophilic "head" regions are exposed to the aqueous solvent, and hydrophobic "tail" regions are sequestered in the micelle's core. drugbank.com This self-assembly behavior occurs above a certain concentration, known as the critical micelle concentration (CMC). The formation of micelles is a process that minimizes the contact between the hydrophobic parts of the molecules and the surrounding water. drugbank.com Factors such as temperature and the composition of the aqueous system can influence the CMC and the thermodynamic parameters of micellization, including enthalpy and entropy. mdpi.comgoogle.com The ability of this compound to form micelles suggests its amphiphilic character, which can influence its solubility, distribution, and interactions within biological fluids.

Pre Clinical Research Applications of Iodoxamic Acid in Experimental Models

In Vitro Model Systems for Studying Iodoxamic Acid Interactions

In vitro models offer controlled environments to dissect the molecular and cellular interactions of this compound.

While this compound is known as a contrast medium, direct evidence of its application in cellular assays specifically designed to investigate biochemical pathways is limited in the available literature. However, the study of biochemical pathways in cellular systems is a fundamental aspect of drug research, utilizing various tools and assays to understand metabolic adaptations, signaling pathways, and cellular stress responses. nanostring.comnih.govembl.decarnegiescience.eduroche.comprobes-drugs.org Such assays typically involve monitoring changes in gene expression, enzyme activity, or metabolite levels to elucidate the mechanisms by which compounds interact with cellular processes. The hydrophilic nature and high iodine content of this compound [PubChem CID 35740, 26] suggest potential for its use in cellular studies, particularly those involving transport mechanisms or interactions with specific cellular components, although specific examples of this compound directly probing biochemical pathways in cellular assays are not extensively documented.

In Vivo Animal Models for Mechanistic Studies (Excluding Efficacy/Safety Assessment)

In vivo animal models are crucial for understanding the systemic behavior of compounds, including their distribution and elimination, in a living organism.

This compound's primary route of elimination is through biliary excretion, a process extensively studied in non-human primates, particularly rhesus monkeys. nih.govresearchgate.net These studies have employed dynamic infusion methods to evaluate the capacity-limited pharmacokinetics of this compound. nih.gov This dynamic approach allows for the estimation of pharmacokinetic parameters related to hepatic uptake and biliary excretion from a single infusion experiment, offering an advantage over traditional steady-state methods that require longer study periods. nih.gov

Research in rhesus monkeys has determined key pharmacokinetic parameters for this compound's biliary excretion. The maximum transport capacity (Vmax) for this compound was found to be approximately 1.03 ± 0.25 µmoles/kg/min (mean ± SD). nih.gov The Michaelis-Menten constant (Km), reflecting the concentration at which the transport rate is half of Vmax, showed variability among individual animals, ranging from 1.5 to 16.4 micromolar. nih.gov Plasma protein binding of this compound was also assessed using equilibrium dialysis, with data fitting both the Freundlich and Langmuir isotherms, suggesting complex binding characteristics. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (Biliary Excretion)

ParameterValue (Mean ± SD or Range)Reference
Vmax (Biliary Excretion)1.03 ± 0.25 µmoles/kg/min nih.gov
Km (Biliary Excretion)1.5 - 16.4 µM (range) nih.gov
Plasma Protein BindingHigh; fits Freundlich and Langmuir isotherms nih.gov

These findings highlight the saturable nature of this compound's biliary excretion and its significant interaction with plasma proteins in non-human primate models.

Beyond biliary excretion, non-clinical pharmacokinetic studies aim to characterize the broader organ-specific distribution and elimination pathways of compounds. While this compound is predominantly eliminated via the bile, detailed quantitative data on its distribution to other specific organs in non-clinical models (excluding its use for imaging purposes) is not extensively detailed in the provided information. General pharmacokinetic principles indicate that drug distribution to organs is influenced by factors such as blood flow, tissue binding, and physicochemical properties like lipophilicity and ionization state. taylorandfrancis.comnih.gov Elimination pathways typically involve metabolism, primarily in the liver, and excretion, mainly through the kidneys or bile. carnegiescience.edutaylorandfrancis.com For hydrophilic drugs like this compound, direct excretion without extensive metabolism is common. carnegiescience.edu The rapid clearance and primary biliary elimination of this compound suggest that its distribution to other tissues might be transient or limited, consistent with its function as a contrast agent designed for specific organ visualization rather than broad tissue accumulation.

This compound as a Research Tool or Probe in Biological Systems

This compound's utility as a research tool primarily stems from its properties as an iodinated contrast medium. Its high iodine content and hydrophilic groups [PubChem CID 35740, 26] make it suitable for imaging bile ducts, thereby enabling researchers to study the anatomy and function of the biliary system in experimental settings. In this context, it serves as an investigative aid for visualizing biological structures. Furthermore, analytical techniques such as fast-atom bombardment mass spectrometry have utilized this compound and its derivatives for structural characterization, demonstrating its application as a reference compound in mass spectrometric analyses. researchgate.net While the concept of "chemical probes" often refers to small molecules used to selectively manipulate and interrogate specific biological targets or pathways, probes-drugs.orgnih.gov this compound's role as a probe is more aligned with its physical properties facilitating visualization and analytical characterization rather than direct modulation of biochemical pathways.

Application in Investigating Molecular Targets

This compound has been utilized in pre-clinical studies to investigate molecular interactions, particularly concerning its pharmacokinetics and competition for binding sites within biological systems. A notable area of research involves its interactions with other cholecystographic agents.

Detailed Research Findings: Interaction with Iopanoic Acid in Rhesus Monkeys Studies in rhesus monkeys have investigated the in vivo interactions between this compound and iopanoic acid, revealing complex competitive dynamics. researchgate.net These compounds were observed to compete for plasma protein binding sites. researchgate.net Furthermore, biliary excretion data suggested that these interactions fit a "ligand exclusion" model, where iopanoic acid acts as an inhibitor and competes with this compound for binding to two identical sites within the liver. researchgate.net This research demonstrates how this compound can be used in experimental models to elucidate the mechanisms of drug-drug interactions and the involvement of specific hepatic binding sites in the excretion of contrast media. researchgate.net

Table 1: Pre-clinical Findings on this compound and Iopanoic Acid Interaction

Research AreaExperimental ModelKey FindingImplication for Molecular TargetsCitation
Drug-Drug Interaction KineticsRhesus Monkeys (in vivo)This compound and iopanoic acid compete for plasma protein binding sites.Suggests shared binding targets on plasma proteins. researchgate.net
Biliary Excretion MechanismRhesus Monkeys (in vivo)Iopanoic acid acts as an inhibitor, competing with this compound for two identical binding sites within the liver, fitting a "ligand exclusion" model.Identifies specific hepatic binding sites as molecular targets for competitive interaction between these contrast agents. researchgate.net

Use in Biological Imaging Research (Theoretical or Pre-clinical Tool, Not Clinical)

As an iodinated contrast agent, this compound's inherent radiopaque properties make it a valuable theoretical or pre-clinical tool for biological imaging, particularly in X-ray based modalities. wikipedia.orgresearchgate.netgoogle.com Its high iodine content allows it to absorb X-rays effectively, thereby enhancing the visualization of internal structures. wikipedia.orggoogle.com

In pre-clinical settings, this compound's characteristics can be applied to:

Visualization of Organ Systems : Its historical development and clinical application for visualizing the gallbladder and biliary tract wikipedia.orgresearchgate.net suggest its potential as a pre-clinical tool for studying the anatomy and function of these systems in animal models. This allows researchers to non-invasively observe structural details and physiological processes in experimental animals, which is crucial for understanding disease progression or evaluating therapeutic interventions. ucd.ienih.gov

Assessment of Pharmacokinetics and Biodistribution : The inherent contrast properties of this compound enable researchers to track its distribution and clearance within experimental animals using X-ray imaging techniques. This provides insights into its absorption, distribution, metabolism, and excretion (ADME) profile in a living system, without requiring invasive procedures for every data point. Such studies are fundamental in early-stage drug development to understand how a compound behaves in vivo. ucd.ienih.gov

Development of Imaging Methodologies : Researchers can utilize this compound as a standard or reference contrast agent in the development and optimization of new X-ray imaging techniques or equipment in pre-clinical settings. Its well-characterized imaging properties allow for calibration and validation of novel imaging protocols before their potential translation to clinical studies.

The application of iodinated contrast agents like this compound in pre-clinical imaging facilitates non-invasive, longitudinal studies in animal models, offering significant advantages for observing molecular, physiological, and anatomical events over time. ucd.ienih.gov

Table 2: Theoretical and Pre-clinical Imaging Applications of this compound

Application AreaDescriptionImaging ModalityPre-clinical RelevanceCitation
Organ System VisualizationEnhancing visibility of specific organs, particularly the gallbladder and biliary tree.X-ray, CTEnables non-invasive anatomical and functional studies in animal models for disease research and drug evaluation. wikipedia.orgresearchgate.net
Pharmacokinetic & Biodistribution StudiesTracking the distribution and clearance of the compound within living systems.X-ray, CTProvides insights into ADME properties of compounds in experimental animals, crucial for drug development. ucd.ienih.gov
Imaging Methodology DevelopmentServing as a reference agent for optimizing new X-ray imaging techniques and equipment.X-ray, CTFacilitates calibration and validation of novel imaging protocols in a controlled experimental environment. ucd.ienih.gov

Theoretical and Computational Chemistry Studies of Iodoxamic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are fundamental for understanding the electronic structure, molecular geometry, and reactivity of chemical compounds. scispace.comwikipedia.orgnih.govmongoliajol.info These calculations can determine key properties such as bond lengths, bond angles, charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials, which are critical for predicting a molecule's behavior in various environments. scispace.comwikipedia.orgnih.govmongoliajol.inforesearchgate.net

For a complex molecule like Iodoxamic acid (PubChem CID: 35740), quantum chemical studies could provide detailed insights into:

Electronic Structure: Analysis of its electron density distribution could reveal the most reactive sites and the nature of chemical bonds, particularly those involving the iodine atoms and the hydrophilic groups. scispace.comwikipedia.org

Molecular Geometry: Predicting the stable conformations of this compound in isolation and in various solvation states could inform its flexibility and preferred structural arrangements, which are crucial for its interactions with biological targets. nih.govmongoliajol.info

Spectroscopic Properties: Computational prediction of its UV-Vis, IR, or NMR spectra could aid in its characterization and provide a theoretical basis for experimental observations.

Reactivity and Stability: Understanding the energy landscape and potential reaction pathways could shed light on its metabolic fate or stability under different physiological conditions. scispace.commongoliajol.info

Despite the broad applicability of these methods, specific published quantum chemical calculations focusing solely on the detailed electronic structure and reactivity of this compound are not widely reported in the current literature.

Molecular Dynamics Simulations of this compound in Solvent and Protein Environments

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems by simulating the movement of atoms and molecules. iaanalysis.commdpi.comnih.gov These simulations are invaluable for studying the dynamic properties of molecules, their conformational changes, and their interactions with solvents and biomacromolecules like proteins. iaanalysis.commdpi.comnih.govfrontiersin.org

For this compound, MD simulations could offer significant insights into:

Solvation Behavior: Simulating this compound in aqueous and other solvent environments could reveal how its hydrophilic groups interact with solvent molecules, influencing its solubility and distribution. This compound is known to have several hydrophilic groups, and its potential for micellization has been noted, suggesting complex interactions with its environment. nih.govnih.govresearchgate.netsemanticscholar.org

Protein Binding Interactions: this compound is known to compete for plasma protein binding sites and binding sites on intrahepatic proteins with other cholecystographic agents like iopanoic acid. researchgate.netannualreviews.org MD simulations could model these competitive binding events at an atomic level, identifying key residues involved in binding, characterizing the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and quantifying binding affinities. mdpi.comfrontiersin.orgfrontiersin.org

Conformational Dynamics: Understanding the flexibility and conformational changes of this compound in solution and when bound to proteins is crucial for comprehending its biological activity and disposition. MD simulations can track these dynamic changes over time. iaanalysis.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties. researchgate.netnih.govmdpi.com By correlating molecular descriptors (numerical representations of chemical structure) with observed activities, QSAR models can provide mechanistic insights into how structural features influence a compound's behavior. researchgate.netannualreviews.orgnih.govmdpi.com

For this compound, QSAR modeling could be applied to:

Solubility Prediction: Its aqueous solubility has been a subject of discussion in the context of predictive models like the General Solubility Equation (GSE). nih.govresearchgate.netsemanticscholar.org QSAR models could further refine these predictions by incorporating a wider range of molecular descriptors and machine learning techniques, providing a more accurate understanding of the structural features governing its solubility. nih.govresearchgate.netsemanticscholar.org

Protein Binding Affinity: Given its known interaction with plasma and intrahepatic proteins, QSAR models could be developed to predict its binding affinity to various protein targets. This would involve identifying molecular descriptors that correlate with binding strength, thereby offering mechanistic insights into the structural requirements for such interactions. researchgate.netannualreviews.org

Structure-Disposition Relationships: QSAR could be used to explore the relationship between the molecular structure of this compound and its disposition in the body, including its biliary excretion and competition with other compounds. researchgate.netannualreviews.orgresearchgate.net This could help in understanding the structural features that govern its pharmacokinetic profile.

While this compound's molecular properties have been considered in the context of solubility prediction and general structure-activity relationships related to drug disposition, dedicated QSAR studies specifically aimed at deriving comprehensive mechanistic insights into its various biological interactions or activities are not prominently featured in current research. nih.govresearchgate.netsemanticscholar.organnualreviews.org

Predictive Modeling for Biochemical Interactions

Predictive modeling in computational chemistry aims to forecast how a chemical compound will interact with biological systems. This often involves integrating various computational techniques, including those discussed in the preceding sections, to build models that can predict outcomes such as target binding, metabolic pathways, or specific biological responses. cas.orgd-nb.info

For this compound, predictive modeling could focus on:

Protein-Ligand Interaction Prediction: Beyond merely identifying binding, predictive models could forecast the strength and specificity of this compound's interactions with various proteins, including those involved in its transport and elimination. cas.org This could involve machine learning models trained on large datasets of known protein-ligand interactions. d-nb.info

Metabolic Pathway Prediction: Although not explicitly covered in the search results for this compound, predictive models can anticipate how the body might metabolize a compound. cas.org For this compound, understanding its metabolic fate could be crucial for optimizing its properties as a contrast agent.

Interaction with Biological Membranes: Given its role as a contrast agent and its potential for micellization, predictive models could explore its interactions with lipid bilayers and other membrane components, influencing its distribution and cellular uptake. nih.govresearchgate.netsemanticscholar.org

While the biochemical interactions of this compound, such as its competition for protein binding sites and biliary excretion, have been observed experimentally, comprehensive predictive models specifically developed for this compound to forecast its broad range of biochemical interactions are not widely reported in the current scientific literature. researchgate.netannualreviews.orgresearchgate.net The general methodologies for predictive modeling are well-established, but their specific application to this compound for detailed biochemical interaction prediction remains an area for potential future computational exploration. cas.orgd-nb.info

Future Directions and Emerging Research Avenues for Iodoxamic Acid

Exploration of Novel Biochemical Targets

The exploration of novel biochemical targets for iodoxamic acid extends beyond its well-known function as a radiocontrast medium. While its primary application involves allowing enhanced visualization of tissues, research has indicated its interaction with biological systems in other capacities. For instance, this compound has been observed to compete for plasma protein binding sites and binding sites on intrahepatic proteins, which are crucial interactions influencing its disposition within the body wikipedia.org.

More specifically, this compound has been identified as a thyroid hormone conversion inhibitor jkchemical.com. This pharmacological activity presents a potential avenue for exploring this compound or its derivatives in the context of hyperproliferative disorders, where thyroid hormone conversion inhibition could play a therapeutic role jkchemical.com. The compound's interaction with the thyroid hormone pathway suggests a biochemical target that warrants further investigation for its therapeutic implications, moving beyond its diagnostic imaging utility. The complex interactions, such as possible micellization and "molecular chameleon" effects, observed in solubility studies, further hint at diverse biochemical behaviors that could be linked to as-yet-undiscovered biological targets or mechanisms of action fishersci.ca. However, extensive direct research specifically detailing novel therapeutic biochemical targets for this compound beyond its established roles remains limited in current literature.

Integration into Advanced Material Science Research (e.g., Biodegradable Polymers for Research Tools)

The field of advanced material science, particularly concerning biodegradable polymers, is rapidly evolving, with significant applications in medical implants, drug delivery systems, tissue engineering, and environmentally friendly alternatives. These polymers, often consisting of ester, amide, or ether functional groups, are designed to break down into natural byproducts through bacterial decomposition. Research in this area focuses on synthesizing materials with tailored characteristics for diverse applications, including hydrogels, soft tissue engineering scaffolds, and drug delivery systems.

Despite the broad advancements in biodegradable polymers and their potential as research tools, specific published research directly detailing the integration of this compound as a core component or material within these advanced biodegradable polymers is not extensively documented. While this compound, being a complex organic molecule, could theoretically be modified or incorporated into polymeric structures, current literature primarily highlights its role as a contrast agent. Some patent literature mentions this compound being conjugated to polymers via linkers, for example, in the context of antibody conjugates. However, this represents a chemical modification of the polymer with this compound rather than this compound itself serving as a fundamental building block or integral material in the polymer's structure for advanced material science applications or biodegradable research tools. Therefore, this remains an emerging and largely unexplored area for this compound.

Development of this compound as a Scaffold for Chemical Biology Probes

Chemical biology probes are powerful small-molecule reagents designed to selectively modulate protein function, elucidate biological mechanisms, and validate targets for drug discovery. These probes typically comprise a ligand for target selectivity, a reporter group for detection, and often a reactive group for covalent attachment or specific interactions. The development of such probes is crucial for understanding complex biological processes and identifying potential therapeutic targets.

While this compound possesses a complex chemical structure with multiple functional groups and a high iodine content, which could theoretically serve as a starting point for chemical modifications, there is a notable absence of extensive published research specifically detailing the development of this compound as a scaffold for novel chemical biology probes. Current literature on chemical probes emphasizes the design and utility of diverse molecular scaffolds for interrogating biological systems. However, specific instances where this compound itself is systematically utilized as the foundational chemical scaffold to construct new chemical biology probes, equipped with additional functionalities for target identification or mechanistic studies, are not widely reported. This area represents a potential, yet currently underexplored, future direction for this compound research.

Advancements in Analytical Methodologies for this compound in Complex Biological Systems

Significant advancements in analytical methodologies have revolutionized the quantification and characterization of pharmaceutical compounds in complex biological matrices, offering enhanced sensitivity, accuracy, and efficiency. For this compound, which is frequently administered in biological systems as a contrast agent, precise analytical techniques are crucial for understanding its pharmacokinetics, metabolism, and interactions.

Modern analytical approaches, particularly those combining separation techniques with highly sensitive detection, are increasingly applied. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are prominent examples. These techniques combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity for identifying and quantifying compounds like this compound in biological samples such as blood, plasma, and urine. LC-MS/MS is particularly effective for analyzing pharmaceutical compounds and their metabolites in complex biological matrices, enabling rapid separation and improved throughput.

Beyond general chromatographic and mass spectrometric methods, specific techniques tailored for iodinated compounds are also relevant. These include iodine-specific detection techniques such as X-ray fluorescence spectrometry, neutron activation analysis, and radiochemical detections, which are well-suited for quantifying iodinated substances in biological samples. An optimized High-Performance Liquid Chromatography (HPLC) method has also been developed for the quantification of related iodinated contrast agents in biological fluids, suggesting similar advancements are applicable or have been developed for this compound.

Furthermore, "dynamic methods" have been specifically developed and applied to study the capacity-limited kinetics of cholecystographic agents like this compound and iopanoic acid in biological models, such as monkeys. These methods provide insights into complex interactions, including competition for plasma protein binding sites and intrahepatic proteins, which are vital for understanding the compound's behavior in vivo. The continuous refinement of these analytical tools, including advancements in data analysis and miniaturization, promises to further enhance the monitoring and characterization of this compound in various biological contexts.

Q & A

Q. What are the key physicochemical properties of iodoxamic acid, and how are they experimentally determined?

this compound’s ionization constants (pKa values) are critical for understanding its solubility and stability. Potentiometric titration in methylcellosolve (MCS)-water and ethanol-water systems reveals two dissociation constants (pK₁ = 1.8, pK₂ = 2.8). These values are extrapolated to aqueous conditions using solvent-specific regression models . Additionally, its molecular weight (1287.92 g/mol) and iodinated structure (C₂₆H₂₆I₆N₂O₁₀) underpin its role as a dimeric contrast agent .

Q. What synthetic pathways are employed to produce this compound, and what intermediates are involved?

this compound is synthesized via condensation of 3-amino-2,4,6-triiodobenzoic acid with tetraoxahexadecanedioyl chloride (C₁₂H₂₃Cl₂O₄), forming a dimeric structure. Key intermediates include cyanethylated derivatives and amide-linked precursors. The process emphasizes steric control to optimize iodination efficiency and minimize byproducts .

Q. How does this compound’s biliary excretion profile compare to other iodinated contrast agents?

Preclinical studies in animal models demonstrate that this compound exhibits 70–80% biliary excretion within 24 hours, significantly higher than monomeric agents like iopanoic acid. This is attributed to its dimeric structure, which enhances hepatocyte uptake via organic anion transporters .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s tolerability in preclinical models?

Dose-escalation studies in rodents (e.g., LD₅₀ = 13.65 g/kg in mice) should include endpoints such as serum creatinine (renal toxicity), liver enzymes (hepatotoxicity), and histopathology. Comparative cohorts using structurally analogous agents (e.g., iodipamide) help isolate toxicity mechanisms. Intravenous administration protocols must standardize injection rates to avoid hemodynamic artifacts .

Q. How can researchers resolve discrepancies in reported molecular formulas (e.g., C₂₆H₂₁N₂O vs. C₂₆H₂₆I₆N₂O₁₀)?

Cross-referencing authoritative databases (e.g., NIH Compound CID 35740, XEVMPD SUB08218MIG) confirms the correct formula as C₂₆H₂₆I₆N₂O₁₀. Discrepancies arise from erroneous omission of iodine atoms or confusion with precursor compounds. Mass spectrometry (HRMS) and elemental analysis are mandatory for validation .

Q. What methodologies address conflicting data on pediatric applications of this compound in cholangiography?

While this compound’s meglumine salt is used in adult CT cholangiography, pediatric studies are limited due to radiation exposure and sedation risks. Experimental protocols should prioritize MRI-based alternatives or low-dose CT with pharmacokinetic modeling to adjust for age-dependent hepatic clearance rates .

Q. How do structural modifications influence this compound’s contrast efficacy and safety?

Structure-activity relationship (SAR) studies show that hexaiodination and dimeric configuration enhance X-ray attenuation and reduce nephrotoxicity. Modifying the polyethylene glycol (PEG) spacer length alters biliary excretion kinetics. Computational modeling (e.g., molecular docking) can predict interactions with biliary transporters like MRP2 .

Methodological Considerations

  • Analytical Techniques : Use HPLC-UV for purity assessment (>95%) and ICP-MS for iodine quantification .
  • Comparative Studies : Include control groups with iodixanol or iopromide to benchmark imaging efficacy and toxicity .
  • Data Reproducibility : Adhere to USP 36 standards for injection formulations, specifying salt concentrations (e.g., 3.66–12.09 g meglumine salt per dose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Iodoxamic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Iodoxamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.